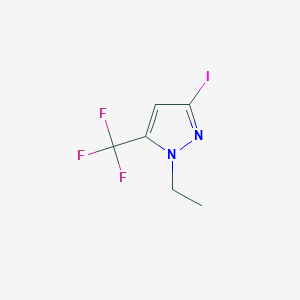

1-ethyl-3-iodo-5-(trifluoromethyl)-1H-pyrazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

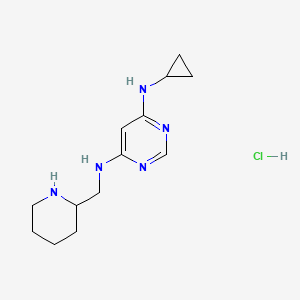

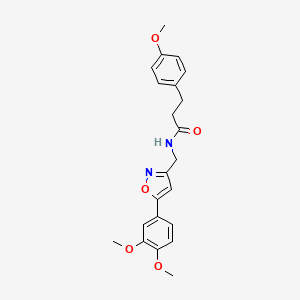

1-Ethyl-3-iodo-5-(trifluoromethyl)-1H-pyrazole is a heterocyclic organic compound that belongs to the pyrazole family. It is a highly reactive compound that has been studied for its potential applications in various scientific fields.

Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

- Synthesis of (Trifluoromethyl)hydroxypyrazoles: This compound is involved in the synthesis of hydroxypyrazoles, which are critical for further chemical transformations. The reaction with ethyl 4,4,4-trifluoroacetoacetate and methylhydrazine produces hydroxypyrazoles, which can be converted into chloro derivatives for various applications (Lee et al., 1990).

- Precursor in Cross-Coupling Reactions: Used as a precursor in Sonogashira-type cross-coupling reactions to synthesize condensed pyrazoles, demonstrating its utility in creating complex organic structures (Arbačiauskienė et al., 2011).

- High-Affinity Probe for GABA Receptor: Serves as a base for synthesizing a high-affinity probe for GABA receptors, highlighting its significance in neuroscience research (Sammelson & Casida, 2003).

Agricultural and Biological Applications

- Nematocidal Activity: Certain derivatives exhibit good nematocidal activity against M. incognita, showing potential in agricultural pest management (Zhao et al., 2017).

- Antimicrobial Agents: Derivatives synthesized via Vilsmeier–Haack reaction approach display broad-spectrum antimicrobial activities and moderate to good antioxidant activities, potentially useful in medical and biological applications (Bhat et al., 2016).

Material Science and Photophysical Properties

- Fluorescent Molecules: Some derivatives have been found to exhibit novel fluorescent properties, which could be exploited in the development of new fluorescent probes for biological imaging (Wu et al., 2006).

Synthetic Methodologies

- Cycloaddition Reactions: Demonstrated in the synthesis of cyclopropanes and Δ1-pyrazolines, indicating its utility in creating diverse organic compounds (Atherton & Fields, 1968).

Potential Therapeutic Applications

- Synthesis of Anti-Inflammatory and Analgesic Compounds: While specific therapeutic uses were excluded, it's noteworthy that related pyrazole derivatives have been explored for their anti-inflammatory and analgesic properties, indicating a potential area of research (Padmini & Kamal, 2019).

Propiedades

IUPAC Name |

1-ethyl-3-iodo-5-(trifluoromethyl)pyrazole |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6F3IN2/c1-2-12-4(6(7,8)9)3-5(10)11-12/h3H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLHUXUZLVNVFPN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=CC(=N1)I)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6F3IN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.02 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(1-cyano-1,2-dimethylpropyl)-2-{[3-(1H-pyrazol-1-yl)butan-2-yl]amino}propanamide](/img/structure/B2761459.png)

![2-(Pyrazolo[1,5-a]pyrazin-4-yl)-1,2,3,4-tetrahydroisoquinoline](/img/structure/B2761460.png)

![(3aS,6aR)-Tetrahydrofuro[2,3-b]furan-2(6aH)-one](/img/structure/B2761470.png)

![2-[(4-Methoxyphenyl)amino]-2-oxoethyl (4-methylphenyl)acetate](/img/structure/B2761473.png)

![3'-chloro-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)-[1,1'-biphenyl]-4-sulfonamide](/img/structure/B2761475.png)

![N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)propanamide](/img/structure/B2761478.png)